5-Benzoyl-3-hydroxy-2-methoxybenzene-1-sulfonic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-3-hydroxy-2-methoxybenzene-1-sulfonic acid typically involves the sulfonation of benzophenone derivatives. One common method is the sulfonation of 2-hydroxy-4-methoxybenzophenone using sulfuric acid . The reaction conditions usually require controlled temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction is carried out in reactors designed to handle the exothermic nature of the sulfonation reaction. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-3-hydroxy-2-methoxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
5-Benzoyl-3-hydroxy-2-methoxybenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a UV filter in various chemical formulations.
Biology: Studied for its effects on skin cells and its potential protective properties against UV radiation.
Medicine: Investigated for its potential use in preventing skin cancer and other UV-related skin conditions.
Industry: Utilized in the production of sunscreens, personal care products, and UV-protective coatings.
Mechanism of Action
The compound exerts its effects by absorbing UV radiation and converting it into less harmful energy, such as heat. This process prevents the UV rays from penetrating the skin and causing damage. The molecular targets include the aromatic rings and the sulfonic acid group, which are responsible for the absorption of UV light .
Comparison with Similar Compounds
Similar Compounds
Benzophenone-3 (Oxybenzone): Another UV filter used in sunscreens.
Benzophenone-4 (Sulisobenzone): Similar in structure and function to 5-Benzoyl-3-hydroxy-2-methoxybenzene-1-sulfonic acid.
Benzophenone-5 (Sulisobenzone Sodium): The sodium salt form of sulisobenzone.
Uniqueness
This compound is unique due to its high solubility in water and its ability to absorb a broad spectrum of UV radiation. This makes it particularly effective in sunscreen formulations where water solubility and broad-spectrum protection are desired .
Properties
CAS No. |
184426-52-6 |
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Molecular Formula |
C14H12O6S |
Molecular Weight |
308.31 g/mol |
IUPAC Name |
5-benzoyl-3-hydroxy-2-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C14H12O6S/c1-20-14-11(15)7-10(8-12(14)21(17,18)19)13(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19) |
InChI Key |
QDYOBOGFOYPHQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1S(=O)(=O)O)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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